![molecular formula C24H25N7O3 B2893753 (2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920374-30-7](/img/structure/B2893753.png)
(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several structural components including a phenyl ring, an ethoxy group, a methoxy group, a triazolo[4,5-d]pyrimidine ring, and a piperazine ring. These components are common in many pharmaceutical compounds due to their diverse chemical properties .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the triazole ring can participate in click reactions, a type of chemical reaction known for its reliability and high yield .Scientific Research Applications
Antimicrobial Activities
Compounds similar to "(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, and related compounds have been developed and shown to possess good to moderate activities against test microorganisms (Bektaş et al., 2007). These findings suggest that compounds with triazolo and pyrimidin rings, similar to the structure of interest, may hold potential as antimicrobial agents.
Synthesis Methodologies
Research has also focused on the synthesis of complex triazolo and pyrimidin derivatives. A study detailed the synthesis of pyrazolo[5,1-c][1,2,4]triazines and pyrazolo[1,5-a]pyrimidines containing a naphthofuran moiety, demonstrating the chemical versatility and potential for generating diverse molecules for further pharmacological evaluation (Abdelhamid et al., 2012).
Pharmaceutical Agent Development
The structure of interest is reminiscent of compounds investigated for their potential as pharmaceutical agents. For example, synthesis and preclinical evaluation have been conducted on compounds designed for imaging cerebral adenosine A2A receptors, demonstrating the utility of such structures in developing diagnostic tools for neurological conditions (Zhou et al., 2014). Moreover, compounds with related structural features have been explored as dipeptidyl peptidase IV inhibitors, highlighting their potential in treating chronic conditions such as type 2 diabetes (Sharma et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-3-34-20-10-5-4-9-19(20)24(32)30-13-11-29(12-14-30)22-21-23(26-16-25-22)31(28-27-21)17-7-6-8-18(15-17)33-2/h4-10,15-16H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJVZLFWSGEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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